In Vivo Tumor Growth Inhibition: MDVN1003 vs. Single-Agent Ibrutinib and Idelalisib in NHL Xenograft
In a DOHH-2 B-cell lymphoma xenograft model, MDVN1003 demonstrated superior tumor growth inhibition compared to both ibrutinib (a BTK inhibitor) and idelalisib (a PI3Kδ inhibitor) when dosed as single agents. The antitumor effect of MDVN1003 was similar to that of the combination of ibrutinib and idelalisib [1].
| Evidence Dimension | In Vivo Antitumor Efficacy |
|---|---|
| Target Compound Data | Significantly reduced tumor growth; effect similar to combination of ibrutinib + idelalisib |
| Comparator Or Baseline | Ibrutinib: Reduced tumor growth; Idelalisib: Reduced tumor growth |
| Quantified Difference | MDVN1003 reduced tumor growth 'more effectively than either ibrutinib or idelalisib' |
| Conditions | DOHH-2 B-cell lymphoma xenograft model in mice |
Why This Matters
This demonstrates that a single agent, MDVN1003, can achieve a level of in vivo efficacy in an NHL model that matches a two-drug combination and surpasses the single-agent clinical benchmarks, simplifying experimental protocols and potentially reducing off-target effects associated with combination therapy.
- [1] Alfaro J, et al. Dual Inhibition of Bruton's Tyrosine Kinase and Phosphoinositide-3-Kinase p110δ as a Therapeutic Approach to Treat Non-Hodgkin's B Cell Malignancies. J Pharmacol Exp Ther. 2017 May;361(2):312-321. doi: 10.1124/jpet.116.238022. PMID: 28298527. View Source
